molecular formula C17H15NO4 B305665 2-(4-Acetylanilino)-2-oxoethyl benzoate

2-(4-Acetylanilino)-2-oxoethyl benzoate

Cat. No.: B305665
M. Wt: 297.3 g/mol
InChI Key: BLBDVACFKKBJGM-UHFFFAOYSA-N
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Description

2-(4-Acetylanilino)-2-oxoethyl benzoate (molecular formula: C₁₉H₁₉NO₅, molecular weight: 341.35 g/mol) is a crystalline organic compound featuring a benzoate ester linked to a 4-acetylanilino-2-oxoethyl moiety. Its structure includes an amide group, a ketone, and an ester functional group, which contribute to its intermolecular interactions and supramolecular packing . The compound crystallizes in the monoclinic space group P2₁, with a unit cell volume of 1363.1 ų and a density of 1.316 Mg/m³ . Key structural motifs include N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonds, which stabilize its three-dimensional network .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] benzoate

InChI

InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20)

InChI Key

BLBDVACFKKBJGM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

The table below compares 2-(4-acetylanilino)-2-oxoethyl benzoate with structurally related benzoate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Patterns Crystal Packing
2-(4-Acetylanilino)-2-oxoethyl benzoate C₁₉H₁₉NO₅ 341.35 3-(4-hydroxyphenyl)propionate N–H⋯O, O–H⋯O, C–H⋯O 3D network via layered sheets
2-Oxo-2-phenylethyl benzoate C₁₅H₁₂O₃ 240.26 Phenyl C–H⋯O (R²(10) motif) Zero-dimensional dimers
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate C₁₆H₁₃BrO₄ 349.18 4-Bromophenyl, 4-methoxybenzoate C–H⋯O, Br⋯O interactions Layered sheets with halogen bonding
[2-(2-Acetylanilino)-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate C₂₂H₂₅N₃O₅ 411.45 Propan-2-ylcarbamoylamino Not reported Not resolved

Key Observations:

  • Hydrogen Bonding : The target compound exhibits a broader range of hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) compared to simpler analogues like 2-oxo-2-phenylethyl benzoate, which primarily forms C–H⋯O dimers . The 4-hydroxyphenyl group in the target compound enables additional O–H⋯O interactions, enhancing its 3D network stability.
  • Substituent Effects : Bromine and methoxy substituents in related compounds introduce halogen bonding (Br⋯O) and steric effects, altering packing efficiency compared to the hydroxyl group in the target compound .
  • Conformational Flexibility: The 4-acetylanilino group in the target compound allows near-coplanar alignment with the ester moiety (dihedral angle: 1.9°), promoting dense packing, whereas bulkier substituents (e.g., propan-2-ylcarbamoylamino in ) likely reduce crystallinity .

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